![molecular formula C7H10N2O B2534739 1-(1-Methyl-1H-imidazol-2-yl)propan-2-one CAS No. 933747-36-5](/img/structure/B2534739.png)
1-(1-Methyl-1H-imidazol-2-yl)propan-2-one
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Overview
Description
“1-(1-Methyl-1H-imidazol-2-yl)propan-2-one” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . The compound is a liquid at room temperature .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are various synthetic routes for imidazole and their derived products .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C7H10N2O/c1-6(10)5-7-8-3-4-9(7)2/h3-4H,5H2,1-2H3
. This indicates that the compound contains seven carbon atoms, ten hydrogen atoms, two nitrogen atoms, and one oxygen atom .
Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 138.17 . The compound is highly soluble in water and other polar solvents .
Scientific Research Applications
Catalytic Applications
1-(1-Methyl-1H-imidazol-2-yl)propan-2-one derivatives serve as catalysts in various chemical reactions. For instance, imidazol-2-ylidenes, a family of N-heterocyclic carbenes (NHC), have demonstrated efficiency as catalysts in transesterification between esters and alcohols. These catalysts facilitate the acylation of alcohols with vinyl acetate under mild conditions, showcasing their versatility in organic synthesis (Grasa, Kissling, & Nolan, 2002); (Grasa, Gueveli, Singh, & Nolan, 2003).
Synthetic Utility
These compounds are instrumental in synthesizing various biologically active molecules. For example, novel ether-linked derivatives of ornidazole, incorporating the imidazol-2-yl moiety, have been synthesized and evaluated for their anticancer and antimicrobial activities, demonstrating significant activity against certain bacterial strains and potential for drug development (Şenkardeş et al., 2020).
Biological Activities
Compounds containing the this compound structure have shown a range of biological activities. For instance, benzimidazole derivatives bearing the oxadiazole nucleus were synthesized from 4-(1H-benzo[d]imidazol-2-yl)-4-oxobutanehydrazide and exhibited significant in vitro anticancer activity, highlighting their potential as therapeutic agents (Rashid, Husain, & Mishra, 2012).
Material Science and Corrosion Inhibition
In material science, amino acid compounds derived from the imidazol-2-yl structure have been investigated as eco-friendly corrosion inhibitors for steel in acidic environments. These studies indicate that such compounds can effectively protect metals from corrosion, offering insights into their application in industrial processes (Yadav, Sarkar, & Purkait, 2015).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mechanism of Action
Target of Action
It is known that imidazole derivatives, to which this compound belongs, show a broad range of biological activities . These activities include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with various biological targets, leading to a wide range of effects .
Biochemical Pathways
Imidazole derivatives are known to interact with various biochemical pathways, leading to a wide range of downstream effects .
Pharmacokinetics
This moiety helps to overcome the solubility problems of poorly soluble drug entities .
Result of Action
Imidazole derivatives are known to have a wide range of biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
properties
IUPAC Name |
1-(1-methylimidazol-2-yl)propan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-6(10)5-7-8-3-4-9(7)2/h3-4H,5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKUJEYITNZZVJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=NC=CN1C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
933747-36-5 |
Source
|
Record name | 1-(1-methyl-1H-imidazol-2-yl)propan-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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